Cas no 73326-19-9 (2-Amino-N-(thiazol-2-yl)acetamide)

2-Amino-N-(thiazol-2-yl)acetamide is a heterocyclic organic compound featuring both an aminoacetamide backbone and a thiazole moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The presence of reactive functional groups, such as the primary amine and amide, allows for further derivatization, enabling the synthesis of more complex molecules. Its thiazole ring contributes to potential bioactivity, making it valuable in the development of antimicrobial or antiviral agents. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in experimental and industrial processes.
2-Amino-N-(thiazol-2-yl)acetamide structure
73326-19-9 structure
Product Name:2-Amino-N-(thiazol-2-yl)acetamide
CAS No:73326-19-9
MF:C5H7N3OS
MW:157.193578958511
CID:552075
PubChem ID:20558664
Update Time:2025-06-10

2-Amino-N-(thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-(thiazol-2-yl)acetamide
    • Acetamide, 2-amino-N-2-thiazolyl-
    • N-1,3-Thiazol-2-ylglycinamide
    • BB 0217105
    • VS-0143
    • N~1~-1,3-thiazol-2-ylglycinamide
    • ACETAMIDE,2-AMINO-N-THIAZOL-2-YL-
    • 73326-19-9
    • 2-Amino-N-1,3-thiazol-2-ylacetamide
    • 2-azanyl-~{N}-(1,3-thiazol-2-yl)ethanamide
    • DE5
    • AKOS000174557
    • PD144763
    • SCHEMBL11312790
    • CS-0285761
    • AB01004594-01
    • EN300-52985
    • 2-amino-N-(1,3-thiazol-2-yl)acetamide
    • MDL: MFCD09933720
    • Inchi: 1S/C5H7N3OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3,6H2,(H,7,8,9)
    • InChI Key: JVRRHVNPKGSGSX-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1NC(CN)=O

Computed Properties

  • Exact Mass: 157.031
  • Monoisotopic Mass: 157.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.1
  • Topological Polar Surface Area: 96.2A^2

2-Amino-N-(thiazol-2-yl)acetamide Pricemore >>

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Additional information on 2-Amino-N-(thiazol-2-yl)acetamide

Recent Advances in the Study of 2-Amino-N-(thiazol-2-yl)acetamide (CAS: 73326-19-9) in Chemical Biology and Pharmaceutical Research

The compound 2-Amino-N-(thiazol-2-yl)acetamide (CAS: 73326-19-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring a thiazole ring and an acetamide moiety, has demonstrated promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its potential as a scaffold for novel therapeutic agents.

One of the key areas of research involves the synthesis and structural modification of 2-Amino-N-(thiazol-2-yl)acetamide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for this compound, utilizing a one-pot reaction strategy that improved yield and purity. The researchers also investigated the compound's binding affinity to various biological targets, including kinases and G-protein-coupled receptors (GPCRs), using molecular docking and in vitro assays. These findings suggest that 2-Amino-N-(thiazol-2-yl)acetamide could serve as a valuable lead compound for the development of targeted therapies.

In addition to its synthetic applications, 2-Amino-N-(thiazol-2-yl)acetamide has been explored for its antimicrobial potential. A recent study in the European Journal of Medicinal Chemistry (2024) evaluated the compound's efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that derivatives of 2-Amino-N-(thiazol-2-yl)acetamide exhibited potent antibacterial activity, with minimal cytotoxicity to human cells. This highlights its potential as a candidate for addressing the global challenge of antibiotic resistance.

Another promising avenue of research involves the compound's role in cancer therapy. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that 2-Amino-N-(thiazol-2-yl)acetamide derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR axis. The study also reported synergistic effects when these derivatives were combined with conventional chemotherapeutic agents, suggesting a potential strategy for combination therapy in oncology.

Despite these advancements, challenges remain in the clinical translation of 2-Amino-N-(thiazol-2-yl)acetamide-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Ongoing research is also exploring the compound's potential in other therapeutic areas, such as neurodegenerative diseases and autoimmune disorders, leveraging its unique chemical properties.

In conclusion, 2-Amino-N-(thiazol-2-yl)acetamide (CAS: 73326-19-9) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse applications in drug discovery. Recent studies have shed light on its synthetic accessibility, biological activities, and therapeutic potential, paving the way for future investigations. As research progresses, this compound may emerge as a key player in the development of next-generation therapeutics, addressing unmet medical needs across various disease areas.

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